3-氟-2-硝基苯硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

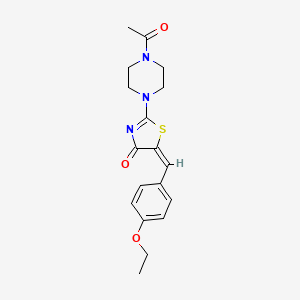

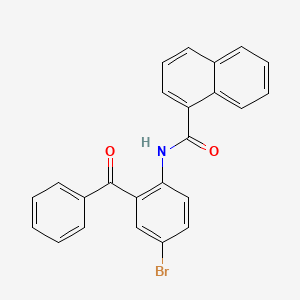

3-Fluoro-2-nitrobenzenethiol is an organic compound with the molecular formula C6H4FNO2S . It is a yellow crystalline solid that belongs to the thiol family of compounds. The fluorine, nitro, and thiol functional groups present in the molecule make it an important tool for organic synthesis and pharmaceutical research.

Synthesis Analysis

Various synthetic methods have been developed to prepare 3-Fluoro-2-nitrobenzenethiol, including the nucleophilic substitution reactions of 3-fluoro-2-nitrobenzenesulfonyl chloride with thiols, and the reaction of 3-fluoro-2-nitroaniline with thioacids. A compact lab plant was designed for the continuous-flow synthesis of fluorine-containing compounds .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-nitrobenzenethiol is represented by the formula C6H4FNO2S . The SMILES notation is SC1=CC=CC(F)=C1N+=O .Chemical Reactions Analysis

3-Fluoro-2-nitrobenzenethiol is a strong oxidizing agent, and its thiol group makes it highly reactive towards various nucleophiles. The compound has been used in various reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzenethiol has a melting point of 66-69°C and a boiling point of 317°C. It has a molecular weight of 173.16 g/mol . The compound is soluble in many organic solvents such as acetonitrile, chloroform, and dichloromethane.科学研究应用

临时阴离子态和解离电子附着

研究了硝苯衍生物,包括氟硝苯化合物,以了解其电子附着能和解离电子附着光谱。这项研究可以深入了解 3-氟-2-硝基苯硫醇的电子性质,有助于理解其反应性和在材料科学或有机合成中的中间体的潜在应用 (Asfandiarov 等,2007)。

钯 (0) 催化的胺化、Stille 偶联和 Suzuki 偶联

对缺电子芳基氟化物(包括 2-氟硝基苯)的钯催化反应的研究表明 3-氟-2-硝基苯硫醇具有进行类似交叉偶联反应的潜力,这在复杂有机分子的合成中至关重要 (Kim & Yu,2003)。

实验和计算热力学研究

对一氟硝基苯异构体进行热力学研究,可以深入了解氟硝化合物的稳定性和反应性。了解 3-氟-2-硝基苯硫醇的热力学性质对于其在化学合成和材料科学中的应用至关重要 (Silva 等,2010)。

金属氟化物形成强氢键和卤素键

关于金属氟化物形成强分子间相互作用的研究可以为涉及 3-氟-2-硝基苯硫醇的新材料或催化剂的开发提供信息。该研究突出了氟硝化化合物在超分子化学中的潜力 (Libri 等,2008)。

通过分子间环化合成吲哚

一项关于使用氟硝基苯一步合成吲哚骨架的研究表明,使用 3-氟-2-硝基苯硫醇作为起始原料合成具有生物活性的分子的潜在途径 (Ragaini 等,2009)。

作用机制

安全和危害

属性

IUPAC Name |

3-fluoro-2-nitrobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCLGEBILUEIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitrobenzenethiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)